N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide
CAS No.: 2640878-64-2
Cat. No.: VC11867050
Molecular Formula: C20H18N4OS2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640878-64-2 |
|---|---|
| Molecular Formula | C20H18N4OS2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H18N4OS2/c1-24-12-15(11-22-24)18-8-7-16(27-18)9-10-21-19(25)17-13-26-20(23-17)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25) |
| Standard InChI Key | LMWHVSHFRIAMCW-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₀H₁₈N₄OS₂, with a molecular weight of 394.5 g/mol. Its IUPAC name delineates the connectivity: a thiazole ring (position 4) is substituted with a phenyl group (position 2) and a carboxamide group (position 4). The carboxamide’s ethyl chain extends to a thiophene ring (position 5), which is further substituted with a 1-methyl-1H-pyrazole moiety (position 4).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2640878-64-2 | |
| Molecular Formula | C₂₀H₁₈N₄OS₂ | |
| Molecular Weight | 394.5 g/mol | |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Topological Polar Surface Area | 105 Ų |
Synthesis and Reactivity
Synthetic Routes
The compound’s synthesis likely follows multi-step protocols common to thiazole-carboxamide derivatives :
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Thiazole Core Formation: Cyclization of thiourea derivatives with α-halo ketones.
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Pyrazole-Thiophene Assembly: Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyrazole-thiophene unit.
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Carboxamide Linkage: Amidation of the thiazole carboxylic acid with the ethylamine intermediate.
Example Pathway:
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Step 1: Condensation of 2-phenyl-1,3-thiazole-4-carboxylic acid with ethylenediamine.
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Step 2: Coupling of the resulting amine with 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde via reductive amination.
Stability and Reactivity
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pH Sensitivity: The carboxamide and pyrazole groups may hydrolyze under strongly acidic/basic conditions.
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Photostability: Thiophene and thiazole rings are prone to photodegradation, necessitating storage in opaque containers .
Biological Activities and Mechanisms
Table 2: Bioactivity of Analogous Compounds
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: Methyl groups enhance metabolic stability and hydrophobic interactions .
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Thiophene Spacer: Improves solubility and π-π stacking with aromatic residues in enzyme active sites .
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Carboxamide Linker: Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
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